molecular formula C17H16N4S2 B13358086 6-(1-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358086
M. Wt: 340.5 g/mol
InChI Key: HBFYOLBFSLIFGA-UHFFFAOYSA-N
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Description

6-(1-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of 1-naphthylamine with carbon disulfide and hydrazine to form the intermediate hydrazinecarbothioamide, which can then be cyclized with an appropriate alkylating agent to form the triazole-thiadiazole ring system.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce any nitro groups or other reducible functionalities present in the molecule.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the naphthyl ring or the triazole-thiadiazole system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include sulfoxides, sulfones, reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, such compounds may be explored for their potential therapeutic effects, including as enzyme inhibitors or receptor modulators.

Industry

Industrially, these compounds could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(1-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Naphthyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(1-Naphthyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(1-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may lie in its specific substituents, which could confer unique biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

6-naphthalen-1-yl-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16N4S2/c1-2-10-22-11-15-18-19-17-21(15)20-16(23-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3

InChI Key

HBFYOLBFSLIFGA-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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